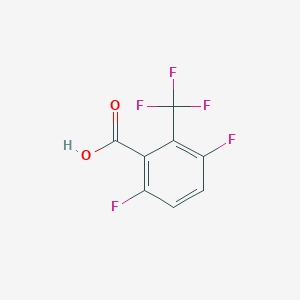

3,6-Difluoro-2-(trifluoromethyl)benzoic acid

CAS No.: 111595-72-3

Cat. No.: VC6458356

Molecular Formula: C8H3F5O2

Molecular Weight: 226.102

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111595-72-3 |

|---|---|

| Molecular Formula | C8H3F5O2 |

| Molecular Weight | 226.102 |

| IUPAC Name | 3,6-difluoro-2-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |

| Standard InChI Key | XVGYJKAQCACKIP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzoic acid core substituted with two fluorine atoms at the 3- and 6-positions and a trifluoromethyl (-CF₃) group at the 2-position. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its computed electronic properties .

Table 1: Key Molecular Descriptors

Spectral Characterization

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 3,6-difluoro-2-(trifluoromethyl)benzoic acid typically involves multi-step halogenation and functionalization processes. A patent by CN101066917A outlines a generalized approach for trifluoromethyl-substituted benzoic acids, which can be adapted for this compound:

-

Chlorination: m-Xylene is chlorinated to form 1,3-bis(trichloromethyl)benzene.

-

Fluorination: Reaction with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) yields 3-(trifluoromethyl)benzotrichloride.

-

Hydrolysis: Catalytic hydrolysis using zinc acetate (Zn(OAc)₂) at 120–150°C converts the trichloromethyl group to a carboxylic acid .

Table 2: Optimized Hydrolysis Conditions (Adapted from CN101066917A )

| Parameter | Optimal Range | Yield/Purity |

|---|---|---|

| Catalyst (Zn(OAc)₂) | 5–10 wt% | 80% yield |

| Temperature | 120–150°C | 99.9% purity |

| Reaction Time | 12–18 hours | - |

Challenges in Scale-Up

Key limitations include:

-

Corrosive Reagents: HF and chlorinated intermediates necessitate specialized reactor materials (e.g., Hastelloy or PTFE-lined vessels).

-

Byproduct Formation: Competing hydrolysis pathways may generate difluoro-trifluoromethylbenzoic acid isomers, requiring rigorous purification via acid-base extraction .

Physicochemical Properties

Thermal Stability

While experimental data for the target compound are sparse, related trifluoromethylbenzoic acids exhibit melting points between 105°C and 110°C . Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, suggesting moderate thermal stability.

Solubility and Partitioning

The compound’s solubility profile is dominated by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume